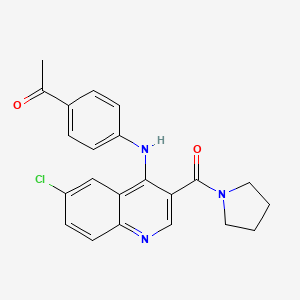
1-(4-((6-Chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-Chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-((6-Chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)phenyl)ethanone is a complex organic compound featuring a quinoline structure with significant potential for various biological activities. This compound's unique structural features, including a chloro group and a pyrrolidine moiety, suggest it may interact with multiple biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClN3O2, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound's structure is illustrated below:
Anti-inflammatory Effects
Research indicates that quinoline derivatives can exhibit anti-inflammatory properties. For example, compounds similar to this compound have shown inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. The anti-inflammatory activity of related compounds has been documented with IC50 values indicating significant potency .
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| 1 | COX Inhibition | 0.02–0.04 μM |
| 2 | Anti-inflammatory | 71.11 μg/mL |
The mechanism by which this compound exerts its biological effects may involve interaction with various molecular targets. Quinoline derivatives are known to intercalate with DNA, potentially disrupting cellular processes and leading to apoptosis in cancer cells. Furthermore, the presence of the pyrrolidine moiety may enhance cellular permeability and target specificity .
In Vitro Studies
Recent studies have focused on the synthesis and biological evaluation of quinoline derivatives similar to this compound. For example, a series of quinoline-based compounds demonstrated varying degrees of anti-inflammatory activity in vitro, with some achieving substantial COX inhibition comparable to established anti-inflammatory drugs like diclofenac .
In Vivo Efficacy
In vivo studies on related compounds have shown promising results in models of inflammation and infection. One study reported that certain quinoline derivatives exhibited significant oral efficacy in murine models of malaria, suggesting potential applications in infectious disease treatment .
Potential Applications
Given its structural characteristics and preliminary evidence of biological activity, this compound could have applications in:
- Antimicrobial Therapy : Targeting bacterial and fungal infections.
- Anti-inflammatory Treatments : Providing relief from inflammatory conditions.
- Cancer Therapeutics : Exploiting its ability to induce apoptosis in cancer cells through DNA interaction.
特性
IUPAC Name |
1-[4-[[6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-14(27)15-4-7-17(8-5-15)25-21-18-12-16(23)6-9-20(18)24-13-19(21)22(28)26-10-2-3-11-26/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISUZYJNEHSCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














